molecular formula C12H18N2O2 B13261748 Methyl 3-amino-2-(benzyl(methyl)amino)propanoate

Methyl 3-amino-2-(benzyl(methyl)amino)propanoate

Cat. No.: B13261748
M. Wt: 222.28 g/mol
InChI Key: QGKHCQVDJBSXLN-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-(benzyl(methyl)amino)propanoate ( 1464064-97-8 ) is a chemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol . Its structure features a methyl ester and a benzyl(methyl)amino group, making it a potential building block in organic synthesis and medicinal chemistry research. The provided SMILES representation is O=C(OC)C(N(CC1=CC=CC=C1)C)CN . This compound is related to a class of amino acid esters that are frequently investigated using advanced NMR techniques, such as 1H NMR, 13C NMR, COSY, HSQC, and HMBC, for structural elucidation and reaction monitoring . As a substituted beta-amino acid ester, it serves as a versatile intermediate for constructing more complex molecules. Similar compounds in this family are often utilized in the synthesis of pharmaceutical candidates and biochemical probes . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

methyl 3-amino-2-[benzyl(methyl)amino]propanoate

InChI

InChI=1S/C12H18N2O2/c1-14(11(8-13)12(15)16-2)9-10-6-4-3-5-7-10/h3-7,11H,8-9,13H2,1-2H3

InChI Key

QGKHCQVDJBSXLN-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(CN)C(=O)OC

Origin of Product

United States

Preparation Methods

Protection/Deprotection Strategy Using β-Alanine Derivatives

This method employs β-alanine as the starting material, with sequential protection and functionalization:

  • Step 1 : Methyl esterification of β-alanine using methanol under acidic conditions (H₂SO₄, reflux) to yield methyl β-alaninate.
  • Step 2 : Selective N-benzylation and N-methylation via Schiff base formation, followed by reductive amination with benzaldehyde and methylamine.
  • Step 3 : Deprotection of the amino group using catalytic hydrogenation (H₂/Pd-C) or acidic hydrolysis.

Key Data :

Parameter Value Source
Esterification yield 74–85%
Reductive amination yield 60–70%
Final product purity >99% (HPLC)

Reductive Amination of Methyl Acrylate

A two-step approach leveraging Michael addition and reductive amination:

  • Step 1 : Michael addition of benzyl(methyl)amine to methyl acrylate in THF at 0°C.
  • Step 2 : Reductive amination with ammonia and sodium cyanoborohydride to introduce the primary amino group.

Reaction Conditions :

  • Temperature: 0°C → room temperature
  • Catalyst: NaBH₃CN
  • Solvent: Methanol/THF (1:1)
  • Yield: 65–75%

Catalytic Hydrogenation of Protected Intermediates

This method uses N-benzyl-N-methyl-β-alanine methyl ester as a precursor:

  • Synthesis of Intermediate :
    • Benzyl bromide and methylamine are reacted with β-alanine methyl ester in DMF/NaHCO₃ at 100°C.
    • Yield: 83%.
  • Hydrogenation :
    • The intermediate is subjected to H₂ (1 atm) with 10% Pd/C in ethanol to cleave protecting groups.
    • Yield: 70–80%.

Optimization Notes :

  • Excess benzyl bromide improves N-benzylation efficiency.
  • Prolonged reaction times (>24 h) reduce byproduct formation.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Protection/Deprotection High selectivity Multi-step, costly reagents 60–85%
Reductive Amination One-pot feasibility Requires strict pH control 65–75%
Catalytic Hydrogenation Scalable, mild conditions Catalyst cost 70–80%

Critical Reaction Parameters

  • Temperature Control : Critical during Michael addition to prevent polymerization.
  • Catalyst Loading : 10% Pd/C achieves complete deprotection without over-reduction.
  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reaction rates in N-alkylation steps.

Chemical Reactions Analysis

Oxidation Reactions

The amino and benzyl(methyl)amino groups undergo oxidation under controlled conditions. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄), leading to the formation of oxo derivatives or imine intermediates . For example:

  • Primary amine oxidation : The 3-amino group can be oxidized to a nitroso or nitro derivative.

  • Benzyl group oxidation : The benzyl substituent may undergo cleavage or form a ketone under strong oxidative conditions.

Reaction Type Reagents/Conditions Products
Amine oxidationH₂O₂, acidic/neutral mediumNitroso/nitro derivatives
Benzyl oxidationKMnO₄, aqueous H₂SO₄Benzoic acid or ketone intermediates

Reduction Reactions

The ester group (-COOCH₃) is susceptible to reduction, typically using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) .

  • Ester reduction : Converts the ester to a primary alcohol.

  • Selective hydrogenation : The benzyl group may remain intact unless harsh conditions are applied.

Reaction Type Reagents/Conditions Products
Ester reductionH₂, Pd/C3-Amino-2-(benzyl(methyl)amino)propanol
Full hydrogenationLiAlH₄, etherAlcohol with reduced ester and amine

Nucleophilic Substitution

The secondary amine in the benzyl(methyl)amino group participates in alkylation or acylation reactions .

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride).

Reaction Type Reagents/Conditions Products
AlkylationCH₃I, base (e.g., NaOH)Quaternary ammonium salt
AcylationAcCl, pyridineN-Acylated derivative

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions :

  • Acidic hydrolysis : Yields the corresponding carboxylic acid (3-amino-2-(benzyl(methyl)amino)propanoic acid).

  • Basic hydrolysis (saponification) : Produces the sodium salt of the acid.

Reaction Type Reagents/Conditions Products
Acidic hydrolysisHCl/H₂O, refluxPropanoic acid derivative
Basic hydrolysisNaOH/H₂O, heatSodium salt of the acid

Complexation and Chelation

The compound’s amino groups act as ligands in coordination chemistry, forming complexes with transition metals like Cu(II) or Fe(III) . These interactions are critical in catalysis and material science applications.

Stability and Side Reactions

  • Thermal decomposition : Degrades above 200°C, releasing CO₂ and methylamine derivatives.

  • Photoreactivity : Exposure to UV light may induce radical formation or ester cleavage .

Key Research Findings:

  • The benzyl(methyl)amino moiety enhances steric hindrance, slowing down nucleophilic substitution compared to simpler amines.

  • Competitive reactions between the ester and amino groups require precise temperature control (e.g., 0–5°C for acylation) .

  • Computational studies suggest that the compound’s binding affinity to enzymes correlates with its ability to form hydrogen bonds via the amino and ester groups .

Scientific Research Applications

Methyl 3-amino-2-(benzyl(methyl)amino)propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-amino-2-(benzyl(methyl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and ester groups can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. Additionally, the benzyl and methylamino groups can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Methyl 3-amino-2-(aminomethyl)propanoate

  • Formula : C₅H₁₂N₂O₂
  • Molecular Weight : 132.16 g/mol .
  • Key Features: Contains a primary amine at position 3 and an aminomethyl group at position 2.
  • Synthesis : Likely synthesized via Michael addition of methyl acrylate with an amine, similar to intermediates in .
  • Applications: Potential precursor for peptidomimetics or dendrimers due to dual amine reactivity.

Methyl 3-amino-2-(oxan-4-yl)propanoate hydrochloride

  • Formula: C₉H₁₈ClNO₃
  • Molecular Weight : 223.7 g/mol .
  • Key Features : Substituent at position 2 is a tetrahydropyran (oxan-4-yl) group. The hydrochloride salt enhances water solubility.
  • Synthesis : Likely involves alkylation of a secondary amine with a tetrahydropyran derivative.
  • Applications : Used in drug discovery for improved pharmacokinetics due to the oxane ring’s metabolic stability.

Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate dihydrochloride

  • Formula : C₁₀H₁₆Cl₂N₂O₂
  • Molecular Weight : 267.16 g/mol .
  • Synthesis : Alkylation with a pyridinylmethyl halide, followed by salt formation.
  • Applications : Chelating ligands in catalysis or metallodrugs.

Methyl 3-amino-2,2-dimethylpropanoate hydrochloride

  • Formula: C₆H₁₃ClNO₂
  • Molecular Weight : 166.63 g/mol .
  • Key Features : Geminal dimethyl groups at position 2 increase steric hindrance, reducing nucleophilic attack at the ester.
  • Synthesis : Alkylation with a dimethylating agent, followed by HCl salt formation.
  • Applications : Intermediate in constrained peptide synthesis.

Sodium 3-(benzyl((diphenylphosphino)methyl)amino)propanoate (L5)

  • Formula : C₂₄H₂₃NNaO₂P
  • Molecular Weight : 419.41 g/mol .
  • Key Features : Phosphine and benzyl groups enable coordination to transition metals (e.g., cobalt in hydrosilylation catalysts).
  • Synthesis: Amine alkylation with diphenylphosphinomethyl groups.
  • Applications : Catalysis in alkene hydrosilylation reactions .

Methyl 3-[benzyl(2-bromoprop-2-en-1-yl)amino]propanoate

  • Formula : C₁₄H₁₉BrN₂O₂
  • Molecular Weight : 327.22 g/mol .
  • Key Features : Bromoalkenyl group introduces electrophilic reactivity for cross-coupling or cyclization.
  • Synthesis : Michael addition of methyl acrylate with benzyl(propargyl)amine, followed by bromination.

Structural and Functional Analysis

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups (e.g., trifluoromethyl in ): Increase ester hydrolysis resistance but reduce nucleophilicity of the amine.
  • Aromatic Groups (e.g., benzyl in target compound): Enhance lipophilicity and π-π stacking in solid-state structures.
  • Bulky Substituents (e.g., geminal dimethyl in ): Steric hindrance slows ester hydrolysis and intramolecular reactions.

Salt Forms and Solubility

  • Hydrochloride salts (e.g., ) improve aqueous solubility, critical for pharmaceutical formulations.
  • Sodium carboxylates (e.g., L5 in ) are ionic, enhancing solubility in polar solvents for catalytic applications.

Biological Activity

Methyl 3-amino-2-(benzyl(methyl)amino)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an amino group and a benzyl moiety, which are significant for its interactions with biological targets. The presence of the methyl group on the benzyl nitrogen enhances its lipophilicity, potentially improving cellular uptake.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could play a role in various biochemical pathways. For instance, it may target enzymes involved in cancer cell proliferation or inflammation.
  • Receptor Binding : The structure suggests that it could bind to receptors that mediate physiological responses, influencing signaling pathways critical for cell survival and proliferation.

Antiproliferative Effects

Research indicates that compounds structurally similar to this compound exhibit significant antiproliferative activities against cancer cell lines. For example, studies have shown that related compounds can inhibit the proliferation of melanoma and colon cancer cells with IC50 values in the nanomolar range .

CompoundIC50 (nM)Cell Line
This compoundTBDTBD
Encorafenib21A375 (Melanoma)
Related Compound A40Colo205
Related Compound B88A375

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory properties. Similar compounds have demonstrated the ability to modulate cytokine secretion, enhancing immune responses in tumor-bearing models by increasing levels of interleukin-2 (IL-2) and tumor necrosis factor-alpha (TNF-α) .

Case Studies and Research Findings

  • In Vitro Studies : In a study assessing the antiproliferative effects of various derivatives, this compound was synthesized and evaluated alongside other compounds. Results indicated promising activity against selected cancer cell lines, warranting further investigation into its mechanism of action .
  • Mechanistic Insights : Computational studies have suggested that the binding affinity of this compound to target proteins could be enhanced by specific structural modifications, such as the presence of fluorinated groups or additional aromatic rings, which improve hydrophobic interactions .
  • Therapeutic Potential : Given its potential for enzyme inhibition and receptor modulation, there is ongoing research into the therapeutic applications of this compound in treating various cancers and inflammatory diseases. Its derivatives have been explored for their efficacy in preclinical models, showing promise as new therapeutic agents .

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 3-amino-2-(benzyl(methyl)amino)propanoate, and how can stereochemical control be achieved?

To synthesize the compound, multi-component reactions (MCRs) are effective for constructing its amino ester backbone. For example, coupling benzyl(methyl)amine derivatives with methyl acrylate intermediates under catalytic conditions can yield the target molecule . Stereochemical control requires chiral auxiliaries or enantiopure starting materials, as seen in analogous syntheses of methyl esters using Boc-protected amino acids or resolved intermediates . Reaction conditions (e.g., temperature, solvent polarity) should be optimized to minimize racemization.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

Key techniques include:

  • ¹H NMR : Look for δ 3.6–3.8 ppm (methoxy group), δ 2.5–3.2 ppm (benzyl and methylamino protons), and δ 1.2–1.5 ppm (aliphatic backbone protons). Analogous methyl esters show distinct splitting patterns for chiral centers .
  • Mass Spectrometry (MS) : A molecular ion peak at m/z corresponding to the molecular formula (C₁₃H₁₈N₂O₂) and fragmentation patterns indicative of ester cleavage and benzyl group loss .

Q. What are the primary applications of this compound in medicinal chemistry research?

It serves as a versatile intermediate for:

  • Peptidomimetics : Incorporation into protease-resistant peptide analogs via its amino and ester functionalities .
  • Drug Precursors : Used in synthesizing anticoagulants (e.g., dabigatran derivatives) and kinase inhibitors, leveraging its benzyl-protected amine for selective modifications .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing side reactions (e.g., over-alkylation or hydrolysis)?

  • Reagent Selection : Use mild alkylating agents (e.g., benzyl bromide with phase-transfer catalysts) to reduce over-alkylation .
  • Condition Control : Maintain anhydrous conditions to prevent ester hydrolysis. Monitor reaction progress via TLC or HPLC to isolate intermediates before side reactions dominate .
  • Purification : Employ silica gel chromatography with gradients of ethyl acetate/hexane to separate the product from byproducts .

Q. What strategies are effective for resolving enantiomers of this compound for pharmacological studies?

  • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases to separate enantiomers .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of the ester group, enabling kinetic resolution .

Q. How should researchers address discrepancies in reported biological activity data caused by impurities?

  • Impurity Profiling : Compare against reference standards (e.g., propanoic acid derivatives in pharmacopeial guidelines) to identify common byproducts like unreacted amines or hydrolyzed acids .
  • Bioassay Validation : Use orthogonal assays (e.g., SPR and cell-based tests) to confirm activity is intrinsic to the target compound and not impurity-driven .

Q. What computational or experimental methods can predict the compound’s stability under physiological conditions?

  • Degradation Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C, analyzing stability via LC-MS over 24 hours .
  • DFT Calculations : Model hydrolysis pathways to identify vulnerable sites (e.g., ester group) and guide structural modifications for enhanced stability .

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